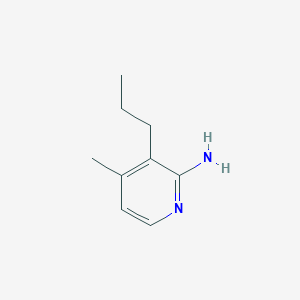

4-Methyl-3-propylpyridin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-3-propylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-3-4-8-7(2)5-6-11-9(8)10/h5-6H,3-4H2,1-2H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDDSEXZTYYRHRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C=CN=C1N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 4 Methyl 3 Propylpyridin 2 Amine

De Novo Synthesis Pathways for the Pyridine (B92270) Core

The construction of the pyridine ring system from acyclic precursors, known as de novo synthesis, represents a fundamental approach to obtaining substituted pyridines. While direct synthesis of 4-Methyl-3-propylpyridin-2-amine via a one-pot de novo method is not prominently documented, established methodologies for pyridine synthesis can be conceptually applied. These methods typically involve the condensation of carbonyl compounds with ammonia (B1221849) or amines.

Classic named reactions for pyridine synthesis that could be adapted include:

Hantzsch Dihydropyridine Synthesis: This involves the condensation of two equivalents of a β-ketoester with an aldehyde and ammonia, followed by oxidation of the resulting dihydropyridine. To target the specific substitution pattern of this compound, tailored starting materials would be required, which can be complex.

Guareschi-Thorpe Condensation: This method utilizes a cyanoacetamide with a 1,3-dicarbonyl compound to form a pyridin-2-one, which would then require further steps to introduce the amino group and the specific alkyl substituents.

Bohlmann-Rahtz Pyridine Synthesis: This pathway involves the condensation of an enamine with a propargyl ketone. The selection of appropriately substituted precursors is critical to achieving the desired 4-methyl and 3-propyl arrangement.

These de novo strategies are powerful for creating diverse pyridine scaffolds but often require multi-step sequences and careful selection of starting materials to achieve the specific substitution pattern of this compound. The primary challenge lies in the controlled introduction of the methyl and propyl groups at the C4 and C3 positions, respectively, alongside the C2-amine.

Precursor-Based Synthetic Approaches Utilizing Substituted Pyridines

A more common and often more efficient strategy involves the modification of a pre-existing, suitably substituted pyridine ring. This approach leverages commercially available or readily synthesized pyridine precursors.

A plausible synthetic route can start from 2-amino-4-methylpyridine (B118599) (2-amino-4-picoline). A key transformation is the introduction of a functional group at the 3-position that can then be converted to a propyl group. One documented method involves the nitration of 2-amino-4-picoline. nih.gov

Synthesis of 4-Methyl-3-nitropyridin-2-amine: 2-Amino-4-picoline is treated with a mixture of concentrated nitric and sulfuric acids at low temperatures. nih.gov The resulting nitramino intermediate is rearranged with sulfuric acid and then isolated to yield 4-methyl-3-nitropyridin-2-amine. nih.gov

| Step | Reagents | Conditions | Outcome |

| 1 | 2-Amino-4-picoline, conc. HNO₃, conc. H₂SO₄ | Cool to 278 K, let stand overnight | Formation of nitramino intermediate |

| 2 | conc. H₂SO₄ | Room temperature, 3 hours | Rearrangement to 4-methyl-3-nitropyridin-2-amine |

| 3 | Poured over ice, filtration, steam distillation | Isolation and purification | Yellow needles of the title compound |

From the 4-methyl-3-nitropyridin-2-amine intermediate, a series of standard organic transformations could be employed to convert the nitro group into a propyl group. This would typically involve:

Reduction of the nitro group to an amino group (e.g., using H₂/Pd, Sn/HCl).

Diazotization of the resulting 3-amino group to form a diazonium salt.

Conversion of the diazonium salt to a halide (Sandmeyer reaction) or other functional group suitable for cross-coupling.

A carbon-carbon bond-forming reaction, such as a Suzuki or Negishi coupling, with a propyl-containing organometallic reagent to introduce the propyl side chain.

Another precursor-based approach involves the amination of a halogenated pyridine. For instance, a process for synthesizing 3-amino-4-methylpyridine (B17607) involves the reaction of 3-bromo-4-methylpyridine (B15001) with concentrated ammonia in the presence of copper sulfate (B86663) at high temperature and pressure. google.com This aminopyridine could then potentially be functionalized at the 2-position.

Catalytic Synthetic Methods for C-N Bond Formation

The formation of the C-N bond to install the amino group at the C2 position of the pyridine ring is a critical step. Modern catalytic methods offer efficient and selective ways to achieve this, often under milder conditions than traditional methods like the Chichibabin amination.

Transition-metal-catalyzed cross-coupling reactions are paramount in this context. pageplace.de Key methodologies include:

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful tool for forming C-N bonds between an aryl halide (e.g., 2-chloro-4-methyl-3-propylpyridine) and an amine source (like ammonia or a protected amine). suss.edu.sg The choice of ligand on the palladium catalyst is crucial for reaction efficiency.

Ullmann Condensation: A copper-catalyzed method that can couple an aryl halide with an amine. While historically requiring harsh conditions, modern variations use ligands to facilitate the reaction at lower temperatures.

C-H Amination: Direct amination of a C-H bond on the pyridine ring is an atom-economical approach. However, achieving regioselectivity at the C2 position in the presence of other substituents can be challenging and often requires directing groups. rsc.org

Manganese-based catalysts have also emerged for the N-alkylation of amines with alcohols via a "borrowing hydrogen" or "hydrogen auto-transfer" mechanism, representing a sustainable strategy for C-N bond formation. researchgate.netrsc.org

| Catalytic Method | Metal Catalyst | Typical Substrates | Key Advantage |

| Buchwald-Hartwig Amination | Palladium | Aryl/Heteroaryl Halides, Amines | High functional group tolerance, broad scope |

| Ullmann Condensation | Copper | Aryl/Heteroaryl Halides, Amines | Lower cost catalyst compared to palladium |

| Borrowing Hydrogen | Manganese, Ruthenium | Alcohols, Amines | Sustainable, generates water as a byproduct |

Biocatalytic Transformations and Oxyfunctionalization of Pyridine Amines

Biocatalysis offers a green and highly selective alternative for modifying pyridine structures. Whole-cell biocatalysts and isolated enzymes can perform reactions with high regio- and stereoselectivity under mild conditions. researchgate.net

Research has shown that microorganisms like Burkholderia sp. MAK1 can be used for the regioselective oxyfunctionalization of pyridine derivatives. researchgate.net These whole-cell systems have demonstrated the ability to hydroxylate various pyridin-2-amines at the 5-position. researchgate.net For instance, induced cells of Burkholderia sp. MAK1 can convert substituted pyridin-2-amines into their corresponding 5-hydroxy derivatives. researchgate.net While not directly synthesizing the target compound, this methodology could be applied to this compound or its precursors to generate hydroxylated analogs, which are valuable for further derivatization.

Furthermore, some fungal biocatalysts, such as Cunninghamella elegans, have been shown to oxidize pyridine amines at multiple positions, including the aromatic ring, alkyl side chains (e.g., hydroxylation of a methyl group), and the heterocyclic nitrogen atom to form N-oxides. researchgate.net This highlights the potential of biocatalysis to create a diverse range of functionalized pyridine amine derivatives.

Derivatization and Analog Synthesis of this compound

Structural Modification Strategies on the Pyridine Ring

Once the this compound scaffold is obtained, various strategies can be employed to modify its structure and synthesize analogs. Direct C-H functionalization is a powerful modern technique that avoids the need for pre-functionalized substrates. rsc.orgnih.gov

Minisci Reaction: This radical-based reaction allows for the introduction of alkyl groups onto electron-deficient heterocycles like pyridine. By using a blocking group strategy, it's possible to direct the alkylation to a specific position, such as C4. nih.gov

Metal-Catalyzed C-H Functionalization: Palladium-catalyzed reactions can selectively functionalize C-H bonds. For example, C-3 selective olefination of pyridines has been developed using specific ligands, providing a route to introduce new groups at this position. acs.org

Ring Transformation: In some cases, the pyridine ring itself can be converted into a different aromatic system. For example, N-arylpyridiniums bearing an alkenyl substituent at the 3-position can undergo a piperidine-catalyzed ring-closing reaction to form a benzene (B151609) ring, in a process that uses streptocyanine as an activation mode. nih.govrsc.org

Regioselective Functionalization of Pyridine Amine Scaffolds

Achieving regioselectivity is crucial when modifying a multi-substituted scaffold like this compound. Several methods allow for precise control over the position of functionalization.

Directed Ortho-Metalation (DoM): The amino group at the C2 position can act as a directing group, facilitating metalation (e.g., with lithium or magnesium bases) at the adjacent C3 position. However, since the C3 position is already occupied by a propyl group in the target molecule, this strategy would be more applicable to precursors.

Regioselective Metalation using TMP Bases: The use of sterically hindered magnesium and zinc bases, such as those derived from 2,2,6,6-tetramethylpiperidine (B32323) (TMP), allows for the selective deprotonation and subsequent functionalization of specific positions on heterocyclic scaffolds like pyrazolo[1,5-a]pyridine. acs.org This approach could potentially be adapted for the selective functionalization of the pyridine ring in the target compound.

Neighboring Group Assistance: Functional groups on the pyridine ring can assist in directing reactions. For example, a 3-hydroxy group can assist in the regioselective hydrolysis, transesterification, and aminolysis of esters at an adjacent position under mild conditions. nih.gov

Functionalization via Phosphonium (B103445) Salts: Pyridines can be converted into heterocyclic phosphonium salts, which then act as reagents for subsequent C-O, C-S, C-N, and C-C bond-forming reactions. This method has shown excellent regioselectivity for functionalizing the C4-position of the pyridine ring. acs.org

Synthesis of Polyalkylated Pyridine Amine Derivatives

The synthesis of polyalkylated pyridine amines, such as this compound, presents a unique set of challenges in heterocyclic chemistry. The primary difficulties lie in achieving specific regioselectivity for the introduction of multiple alkyl substituents onto the pyridine ring, which is inherently electron-deficient. Furthermore, the synthesis must selectively introduce an amino group, typically at the C-2 or C-4 position. While a dedicated synthetic route for this compound is not extensively documented in reviewed literature, its synthesis can be approached through established and modern methodologies for pyridine functionalization. These strategies often involve a multi-step process that sequentially introduces the required functional groups onto a pyridine core or builds the substituted ring from acyclic precursors.

A key challenge in the synthesis of such compounds is controlling the position of the incoming groups. The electronic nature of the pyridine ring, especially when protonated under acidic conditions, directs nucleophilic attack to the C-2 and C-4 positions. Radical additions, like those in the Minisci reaction, also favor these positions. wikipedia.org Therefore, achieving substitution at the C-3 position often requires more specialized strategies.

A logical approach to the synthesis of this compound would begin with a readily available starting material, such as 4-methylpyridin-2-amine (also known as 2-amino-4-picoline). This molecule already contains two of the three necessary functional groups. The main synthetic challenge then becomes the introduction of a propyl group at the C-3 position.

Several strategic approaches can be considered for this C-3 propylation:

Directed Ortho-Metalation: The amino group at the C-2 position can be used to direct metalation to the adjacent C-3 position. By treating 2-amino-4-methylpyridine with a strong base like n-butyllithium (n-BuLi), a lithium atom can be selectively introduced at the C-3 position. This organolithium intermediate can then react with a propyl electrophile, such as propyl iodide or propyl bromide, to form the desired C-C bond, yielding this compound.

Halogenation and Cross-Coupling: An alternative and widely used method involves initial halogenation at the C-3 position. Using an electrophilic halogenating agent like N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS), a bromine or iodine atom can be installed at the C-3 position of 2-amino-4-methylpyridine. The resulting 3-halo-4-methylpyridin-2-amine can then undergo a palladium-catalyzed cross-coupling reaction. For instance, a Suzuki coupling with propylboronic acid or a Kumada coupling with propylmagnesium bromide would effectively introduce the propyl group at the C-3 position.

Another foundational method for the introduction of the amino group is the Chichibabin reaction . wikipedia.org This reaction involves the direct amination of a pyridine ring using sodium amide (NaNH2), typically yielding the 2-aminopyridine (B139424) derivative. wikipedia.org In a hypothetical synthesis, one could start with a 3-propyl-4-methylpyridine and then introduce the amino group at the C-2 position using this method. However, the synthesis of the 3-propyl-4-methylpyridine precursor itself would face its own regioselectivity challenges. Modern variations of the Chichibabin reaction have been developed that use milder conditions and different nitrogen sources, which could potentially be applied to complex substituted pyridines. ntu.edu.sg

The Minisci reaction provides a powerful tool for the direct alkylation of electron-deficient pyridine rings via a radical mechanism. wikipedia.org While this reaction traditionally has issues with regioselectivity, often producing a mixture of C-2 and C-4 substituted products, recent advancements have enabled highly regioselective C-4 alkylation. nih.gov By employing a temporary blocking group on the pyridine nitrogen, alkyl radicals generated from carboxylic acids or other sources can be directed exclusively to the C-4 position. nih.govorganic-chemistry.org This strategy could be employed at an early stage to produce a C-4 methylated pyridine, which could then be further functionalized.

Considering the synthesis of a related precursor, 4-methyl-3-nitro-pyridin-2-amine, provides another perspective. nih.gov The synthesis of this compound often starts with 2-amino-4-methylpyridine, which is nitrated at the 3-position. google.com While the nitro group is a versatile functional handle, its direct conversion to a propyl group is not a standard transformation. More commonly, the nitro group is reduced to an amino group, which is not the target functionality in this case.

Advanced Spectroscopic Characterization and Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationchemicalbook.comresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment of individual atoms, allowing for the mapping of the carbon and hydrogen framework. For 4-Methyl-3-propylpyridin-2-amine, both ¹H and ¹³C NMR are employed to confirm its structure.

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms within a molecule. In the case of this compound, the ¹H NMR spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals for each type of proton. docbrown.info The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of the protons.

The spectrum is expected to show signals corresponding to the aromatic protons on the pyridine (B92270) ring, the protons of the methyl group, the protons of the propyl group, and the protons of the amine group. The integration of these signals corresponds to the number of protons of each type, and the splitting patterns (multiplicity) arise from the spin-spin coupling between neighboring, non-equivalent protons, providing valuable information about the connectivity of the atoms. For instance, the methyl group of the propyl chain would typically appear as a triplet, while the methylene (B1212753) group adjacent to it would be a sextet. docbrown.info The amine (NH₂) protons often appear as a broad singlet, and their chemical shift can be concentration-dependent. libretexts.org

A representative, though not specific to this exact isomer, ¹H NMR data for a related compound, 4-Methylpyridin-2-amine, shows distinct peaks for the different protons. chemicalbook.comchemicalbook.com For example, in one dataset, the aromatic protons appear at δ 7.81, 6.37, and 6.20 ppm, while the methyl protons are found at 2.16 ppm and the amine protons at 4.68 ppm. chemicalbook.com Another dataset for the same compound shows similar shifts at 7.92, 6.45, and 6.29 ppm for the aromatic protons, 2.20 ppm for the methyl protons, and 4.6 ppm for the amine protons. chemicalbook.com

Table 1: Representative ¹H NMR Data for a Related Compound (4-Methylpyridin-2-amine)

| Proton Type | Chemical Shift (δ) in ppm (Dataset 1) chemicalbook.com | Chemical Shift (δ) in ppm (Dataset 2) chemicalbook.com |

|---|---|---|

| Aromatic-H | 7.81 | 7.92 |

| Aromatic-H | 6.37 | 6.45 |

| Aromatic-H | 6.20 | 6.29 |

| Methyl-H | 2.16 | 2.20 |

| Amine-H | 4.68 | 4.6 |

Note: This data is for a structurally related compound and serves as an illustrative example.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts in ¹³C NMR are also sensitive to the electronic environment of the carbon atoms. libretexts.org

For this compound, the spectrum would show signals for the carbon atoms of the pyridine ring, the methyl group, and the three distinct carbons of the propyl group. The carbons attached to the nitrogen atom are typically deshielded and appear at a higher chemical shift. libretexts.org A related compound, 4-methylpyridine, shows ¹³C NMR signals for the pyridine ring carbons at various ppm values and a signal for the methyl carbon at a lower ppm value. chemicalbook.com

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysischemicalbook.comchemicalbook.comnist.gov

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.

For this compound, the molecular ion peak (M+) in the mass spectrum would correspond to its molecular weight. The "nitrogen rule" in mass spectrometry states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. libretexts.org As this compound (C₉H₁₄N₂) contains two nitrogen atoms, it is expected to have an even molecular weight. Alkylamines often undergo a characteristic alpha-cleavage, where the bond between the carbon atoms adjacent to the nitrogen is broken. libretexts.org

Liquid chromatography-mass spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is particularly useful for analyzing complex mixtures and for compounds that are not sufficiently volatile for gas chromatography. nih.gov In the context of analyzing substituted pyridines, LC-MS can be used to separate the target compound from impurities or byproducts before it enters the mass spectrometer for analysis. The mass spectrometer then provides the molecular weight and fragmentation data for the purified compound.

Gas chromatography-mass spectrometry (GC-MS) is another hybrid technique that pairs the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is well-suited for the analysis of volatile and thermally stable compounds. vt.edu Amines can sometimes be challenging to analyze by GC due to their polarity, which can lead to poor peak shape. vt.edu However, derivatization can often overcome this issue. vt.edu GC-MS analysis of this compound would involve its separation from other volatile components in a sample, followed by ionization and mass analysis to determine its molecular weight and fragmentation pattern. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identificationwpmucdn.comchemicalbook.com

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. Different functional groups vibrate at characteristic frequencies, resulting in a unique IR spectrum for each compound.

For this compound, the IR spectrum would exhibit characteristic absorption bands for the N-H bonds of the primary amine, the C-H bonds of the alkyl groups (methyl and propyl), and the C=C and C=N bonds within the pyridine ring. Primary amines typically show two N-H stretching bands in the region of 3300-3500 cm⁻¹. libretexts.org The C-H stretching vibrations of the alkyl groups are expected in the 2850-3000 cm⁻¹ region. The aromatic C=C and C=N stretching vibrations of the pyridine ring would appear in the 1400-1600 cm⁻¹ range. An N-H bending vibration may also be observed near 1600 cm⁻¹. wpmucdn.com

Table 2: Expected IR Absorption Regions for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) libretexts.orgwpmucdn.com |

|---|---|---|

| Primary Amine (N-H) | Stretching | 3300 - 3500 (two bands) |

| Primary Amine (N-H) | Bending | ~1600 |

| Alkyl (C-H) | Stretching | 2850 - 3000 |

| Aromatic (C=C, C=N) | Stretching | 1400 - 1600 |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a prominent quantum chemical method used to investigate the electronic structure of many-body systems, such as molecules. It is instrumental in predicting various molecular properties of 4-Methyl-3-propylpyridin-2-amine.

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest energy state, known as the equilibrium geometry. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that result in the most stable three-dimensional structure. The presence of a flexible propyl group necessitates a conformational analysis to identify the various possible spatial arrangements (conformers) and their relative stabilities. This is typically achieved by systematically rotating the single bonds of the propyl chain and calculating the energy of each resulting conformation. The results of such an analysis would reveal the preferred conformation of the molecule in the gas phase.

Below is a hypothetical table of optimized geometric parameters for the most stable conformer of this compound, as would be calculated using a DFT method like B3LYP with a 6-31G(d,p) basis set.

| Parameter | Value (Illustrative) |

| C2-N1 Bond Length | 1.35 Å |

| C2-N(amine) Bond Length | 1.38 Å |

| C3-C(propyl) Bond Length | 1.51 Å |

| C4-C(methyl) Bond Length | 1.50 Å |

| N1-C2-N(amine) Angle | 118° |

| C2-C3-C4 Angle | 121° |

| C3-C4-C5 Angle | 119° |

| Propyl Group Dihedral Angle | -175° |

The electronic structure of a molecule is key to understanding its reactivity and spectroscopic properties. A crucial aspect of this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as an electron donor. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its capacity as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests that the molecule is more easily excitable, and therefore more reactive. nih.govnih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine (B92270) ring and the amino group, while the LUMO would likely be distributed over the pyridine ring's π-system.

A hypothetical table of calculated electronic properties is presented below.

| Property | Value (Illustrative) |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 4.6 eV |

| Ionization Potential | 5.8 eV |

| Electron Affinity | 1.2 eV |

Vibrational frequency analysis, performed computationally, can predict the infrared (IR) and Raman spectra of a molecule. Each vibrational mode corresponds to a specific type of atomic motion, such as stretching, bending, or twisting of chemical bonds. By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. This predicted spectrum can be a valuable tool for interpreting experimental IR and Raman spectra, helping to assign specific absorption bands to particular vibrational modes within the this compound molecule. For instance, characteristic frequencies would be expected for the N-H stretching of the amine group, C-H stretching of the methyl and propyl groups, and the ring vibrations of the pyridine core.

Fukui function analysis is a method derived from DFT that helps in identifying the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.net The Fukui function quantifies the change in electron density at a particular point in the molecule when an electron is added or removed. By calculating the Fukui indices for each atom in this compound, one can predict which atoms are most susceptible to attack. For an electrophilic attack, the site with the highest value of the Fukui function for electron removal (f+) would be the most reactive, which is expected to be the nitrogen of the amino group or specific carbon atoms in the pyridine ring. For a nucleophilic attack, the site with the highest value for electron addition (f-) would be favored.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For this compound, MD simulations can provide valuable insights into its behavior in a condensed phase, such as in a solvent or interacting with a biological macromolecule. These simulations can reveal information about intermolecular interactions, such as hydrogen bonding between the amine group and solvent molecules, or van der Waals interactions involving the propyl and methyl groups. researchgate.net By simulating the molecule's dynamics, one can understand its solvation properties and how it might orient itself when approaching a biological target.

In Silico Screening and Predictive Modeling for Chemical Activity

In silico screening and predictive modeling encompass a range of computational techniques used to predict the biological activity and pharmacokinetic properties of a molecule before it is synthesized and tested in a laboratory. mdpi.com For this compound, these methods can be used to estimate its potential as a drug candidate.

Quantitative Structure-Activity Relationship (QSAR) models, for instance, could be developed to correlate the structural features of this compound and related compounds with their observed biological activities. nih.gov Furthermore, ADME (Absorption, Distribution, Metabolism, and Excretion) models can predict the compound's likely pharmacokinetic profile. mdpi.comresearchgate.net These predictions are based on the molecule's physicochemical properties, such as its lipophilicity (logP), molecular weight, and the number of hydrogen bond donors and acceptors. Such in silico assessments are crucial in the early stages of drug discovery to prioritize compounds with favorable drug-like properties. nih.govresearchgate.net

A hypothetical ADME profile for this compound is shown in the table below.

| Property | Predicted Value (Illustrative) |

| Molecular Weight | 164.25 g/mol |

| logP | 2.1 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 2 |

| Predicted Oral Bioavailability | High |

Mechanistic Elucidation via Computational Approaches (e.g., Reaction Pathways)

Computational chemistry provides a powerful lens for understanding the intricate mechanisms of chemical reactions at a molecular level. Through the use of quantum mechanical methods like Density Functional Theory (DFT), researchers can model reaction pathways, identify transition states, and calculate activation energies, offering insights that are often difficult to obtain through experimental means alone. While specific computational studies on the reaction mechanisms of this compound are not extensively available in the current body of scientific literature, we can look at analogous systems to understand the types of reaction pathways that can be elucidated.

A relevant example is the computational investigation into the synthesis of substituted 2-aminopyridines. These studies can reveal the step-by-step process of how the pyridine ring is formed and functionalized. For instance, the mechanism of a multi-component reaction to form a substituted 2-aminopyridine (B139424) can be computationally modeled. Such a reaction might proceed through several key steps, including initial nucleophilic attack, subsequent cyclization, and a final aromatization step to yield the stable pyridine ring.

Illustrative Reaction Pathway: A Hypothetical Multi-component Synthesis

To illustrate the power of computational elucidation, let us consider a hypothetical reaction pathway for the synthesis of a substituted 2-aminopyridine, which could be analogous to the formation of the core structure of this compound. This hypothetical pathway involves the reaction of an enaminone with malononitrile (B47326) and a primary amine.

The proposed mechanism, as can be investigated through computational modeling, might unfold as follows:

Knoevenagel Condensation: The reaction initiates with a Knoevenagel condensation between the enaminone and malononitrile. This step typically involves the formation of a new carbon-carbon bond and the elimination of a small molecule, such as water.

Michael Addition: The primary amine then undergoes a Michael addition to the activated intermediate formed in the first step.

Intramolecular Cyclization: The newly formed intermediate possesses the necessary functionality to undergo an intramolecular cyclization, leading to the formation of a six-membered ring.

Aromatization: The final step is the aromatization of the cyclic intermediate, often through the elimination of another small molecule, to form the stable substituted 2-aminopyridine product.

Below is a data table with hypothetical, yet plausible, calculated energies for the stationary points along this reaction pathway. These values are illustrative of the kind of data that can be obtained from DFT calculations.

| Stationary Point | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | Enaminone + Malononitrile + Primary Amine | 0.0 |

| TS1 | Transition State for Knoevenagel Condensation | +15.2 |

| Intermediate 1 | Product of Knoevenagel Condensation | -5.8 |

| TS2 | Transition State for Michael Addition | +12.5 |

| Intermediate 2 | Product of Michael Addition | -10.3 |

| TS3 | Transition State for Intramolecular Cyclization | +20.1 |

| Intermediate 3 | Cyclized Intermediate | -18.7 |

| TS4 | Transition State for Aromatization | +8.4 |

| Products | Substituted 2-Aminopyridine + Byproducts | -35.6 |

This table presents hypothetical data for illustrative purposes and does not represent experimentally or computationally verified values for the synthesis of this compound.

The data in the table can be visualized in a reaction coordinate diagram, which would show the energy profile of the reaction as it progresses from reactants to products. The highest energy point on this diagram would be the rate-determining step, which in this hypothetical case is the intramolecular cyclization with a transition state energy of +20.1 kcal/mol.

Furthermore, computational studies can provide detailed geometric information about the transition states, such as the lengths of forming and breaking bonds. This information is invaluable for a deep understanding of how the reaction occurs.

| Transition State | Key Forming/Breaking Bonds | Calculated Bond Length (Å) |

|---|---|---|

| TS3 (Cyclization) | C-N forming bond | 2.15 |

| C=C bond being attacked | 1.45 | |

| TS4 (Aromatization) | C-H bond breaking | 1.55 |

| C=C bond forming in the ring | 1.40 |

This table presents hypothetical data for illustrative purposes and does not represent experimentally or computationally verified values for the synthesis of this compound.

Structure Activity Relationship Sar Studies of 4 Methyl 3 Propylpyridin 2 Amine and Its Derivatives

Impact of Alkyl Substituents on Molecular Properties and Chemical Reactivity

The nature and size of alkyl substituents on the pyridine (B92270) ring play a significant role in modulating the molecular properties and chemical reactivity of pyridine derivatives. Alkyl groups are generally electron-donating, and their capacity to supply electrons follows the order of methyl < propyl < amyl. nih.gov This electron-donating nature can influence the polarity of bonds within the molecule. nih.gov

In studies of related pyridine compounds, the length of the alkyl chain has been shown to directly affect reactivity. For instance, as the chain length of an alkyl substituent increases, the rate of polymerization reactions can decrease. nih.gov This is partly because longer alkyl chains can increase the molecule's surface activity, making it more likely to form micelles, which can hinder the polymerization process. nih.gov

The impact of even minor changes to alkyl groups can be profound. In one study on 4-pyridine derivatives, replacing a 3-methyl group with a 3-ethyl group resulted in a tenfold increase in potency for a specific biological target. nih.gov Further enhancement of potency was achieved by introducing alkoxy groups, with 3-methoxy and 3-ethoxy derivatives showing significant activity. nih.gov The introduction of a methyl group can also introduce steric hindrance, which may prevent enzymatic degradation and thereby extend the half-life of a compound. frontiersin.org Furthermore, a methyl group can increase the rotational barrier, locking an attached aromatic moiety into a specific position. frontiersin.org

Table 1: Effect of Alkyl and Alkoxy Substituents on In Vitro Potency of 4-Pyridine Analogs

Data sourced from a study on related 4-pyridine derivatives. nih.gov

Influence of Aromatic Moieties on Chemical Behavior

The introduction of aromatic moieties, such as a phenyl group, to the core structure of a pyridine derivative can significantly enhance its biological activity. nih.gov The substituents on these attached aromatic rings are critical for this effect.

Research on related heterocyclic amines has shown that specific substitutions on an attached phenyl ring can be crucial for potency. For example, compounds with a 4-fluoro or 4-methoxy substituted phenyl group were found to be the most potent in both MABA and LORA assays, an effect possibly attributed to the blocking of metabolic pathways. mdpi.com In contrast, analogs with electron-withdrawing groups on the aromatic ring were found to be inactive, while those with electron-donating groups, particularly amine-based donors, were active. mdpi.com This highlights that the electronic properties of the substituent on the aromatic moiety are a key determinant of chemical and biological behavior.

Role of Heteroatoms and Functional Groups in Reactivity and Interactions

The reactivity of organic molecules is fundamentally determined by their functional groups, which are specific arrangements of atoms that often include heteroatoms (atoms other than carbon and hydrogen). pressbooks.pubpressbooks.pub In the case of 4-Methyl-3-propylpyridin-2-amine, the amino group (-NH2) is a key functional group. Amines are characterized by nitrogen atoms with single bonds to hydrogen and carbon. libretexts.org The nitrogen atom in the amino group has a lone pair of electrons, making it a nucleophilic center susceptible to reactions with electrophiles. nih.gov Amines are also basic and can be readily protonated. libretexts.org

The introduction of other functional groups can dramatically alter a molecule's properties. Studies on various pyridine derivatives have demonstrated that the presence and position of groups like methoxy (B1213986) (-OMe), hydroxyl (-OH), and the amino group (-NH2) can enhance biological activity. nih.gov For instance, the introduction of a 3-alkoxy group was found to be essential for the potency of a series of 4-pyridine derivatives. nih.gov Conversely, replacing this group with a chloro or dimethyl substituent led to a loss of potency. nih.gov In some series, derivatives containing electron-donating groups showed activity, whereas those with electron-withdrawing groups were inactive. mdpi.com

Positional Isomer Effects on Chemical and Biological Activity

The specific placement of substituents on the pyridine ring, known as positional isomerism, has a critical impact on the molecule's chemical and biological activity. Even a slight change in a substituent's position can lead to a significant loss or gain of activity.

For example, in one study on 3-pyridine derivatives, the introduction of a methoxy group at the 4- or 5-position resulted in improved in vitro potency. nih.gov However, placing the same methoxy group at the 2-position did not result in high potency. nih.gov Similarly, while a 4-methoxy analog exhibited the best potency among a series of 3-pyridines, it lost its partial agonist activity. nih.gov This demonstrates that the position of a functional group can influence not just the strength of the activity (potency) but also the nature of the biological response.

Furthermore, stereochemistry, which deals with the 3D arrangement of atoms, plays a pivotal role. In studies of chiral compounds, isomers with the exact same chemical formula and connectivity but different spatial arrangements can exhibit vastly different biological activities. mdpi.com Often, only a specific isomer (e.g., the (5S, αS) isomer) shows significant biological activity, suggesting that uptake by cells or binding to a target protein is highly stereoselective. mdpi.com Differences in activity between isomers can occur even when they have identical physical properties, underscoring that the precise three-dimensional structure is crucial for molecular interactions. mdpi.com

Table 2: Effect of Methoxy Group Position on In Vitro Potency of 3-Pyridine Analogs

Data sourced from a study on related 3-pyridine derivatives. nih.gov

Applications of 4 Methyl 3 Propylpyridin 2 Amine in Chemical Science and Technology

Corrosion Inhibition Studies

While substituted pyridine (B92270) and aminopyridine derivatives are a well-established class of corrosion inhibitors, specific research detailing the performance and mechanisms of 4-Methyl-3-propylpyridin-2-amine is limited. Organic compounds containing nitrogen, sulfur, and oxygen atoms, particularly those with aromatic rings, are known to be effective corrosion inhibitors. researchgate.net The efficacy of such compounds often stems from their ability to adsorb onto metal surfaces, forming a protective barrier. researchgate.net

The adsorption of organic inhibitors on metal surfaces can occur through physical adsorption (physisorption), involving electrostatic interactions between the charged metal surface and the inhibitor molecules, or chemical adsorption (chemisorption), which involves the formation of a coordinate bond between the lone pair of electrons on the heteroatoms and the vacant d-orbitals of the metal. mdpi.com For many pyridine derivatives, a combination of both physisorption and chemisorption is observed, and the specific mechanism can be influenced by the corrosive environment and the electronic properties of the inhibitor molecule. mdpi.com The Langmuir adsorption isotherm is a model often used to describe the adsorption behavior of such inhibitors on a metal surface. researchgate.net

The performance of corrosion inhibitors is typically evaluated using electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), as well as gravimetric (weight loss) methods. researchgate.netnih.gov Potentiodynamic polarization studies can determine whether an inhibitor acts as a cathodic, anodic, or mixed-type inhibitor. nih.gov EIS is used to investigate the resistance of the protective film formed on the metal surface. researchgate.net Studies on related compounds, such as 4-(pyridin-4-yl)thiazol-2-amine, have shown significant inhibition efficiency for mild steel in acidic solutions. nih.gov For instance, N-(n-octyl)-3-methylpyridinium bromide and N-(n-dodecyl)-3-methylpyridinium bromide have demonstrated maximum inhibition efficiencies of 85% and 82%, respectively, for mild steel in a saline, acidic medium. mdpi.com

Table 1: Corrosion Inhibition Data for Related Pyridine Derivatives

| Compound | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) | Reference |

|---|---|---|---|---|

| 4-(pyridin-4-yl)thiazol-2-amine | Mild Steel | 1 M HCl | 96.06 | nih.gov |

| 4-(pyridin-3-yl) thiazol-2-amine | Copper | 1 M HCl | 94 | researchgate.net |

| N-(n-octyl)-3-methylpyridinium bromide | EN3B Mild Steel | 3.5% NaCl, pH 1.5 | 85 | mdpi.com |

Role in Ionic Liquid Formulations and Properties

Ionic liquids (ILs) are salts with melting points below 100°C, often composed of a large organic cation and an organic or inorganic anion. researchgate.netnih.gov Pyridinium-based cations are commonly used in the synthesis of ILs. nih.gov The synthesis of these ILs typically involves the quaternization of the pyridine nitrogen with an alkyl halide. rushim.ru The properties of the resulting ionic liquid, such as its viscosity, conductivity, and thermal stability, can be tuned by modifying the structure of the cation and the choice of the anion. researchgate.netrsc.org

Building Block in Organic Synthesis

Pyridine and its derivatives are fundamental building blocks in organic synthesis, serving as precursors for a wide range of more complex molecules. enamine.netenamine.net Their utility stems from the reactivity of the pyridine ring and the ability to introduce various functional groups.

Aminopyridines are valuable starting materials for the synthesis of fused heterocyclic systems, which are prevalent in medicinal chemistry and materials science. nih.gov The amino group can act as a nucleophile in cyclization reactions to form new rings. While general methodologies exist for using aminopyridines in the construction of complex scaffolds, specific examples detailing the use of this compound as a precursor for advanced heterocyclic systems are not prominently featured in the surveyed literature. The synthesis of related structures, such as 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline, highlights the utility of substituted pyridines in creating functionalized heterocyclic building blocks. google.com

The incorporation of pyridine moieties into polymers and dyes can impart desirable properties such as thermal stability, conductivity, and specific optical characteristics. Aminopyridines can be used as monomers or functionalized to create monomers for polymerization reactions. They can also serve as key intermediates in the synthesis of dye molecules. However, specific studies detailing the application of this compound as an intermediate in the synthesis of polymers or dyes have not been identified in the reviewed literature.

Enzyme Inhibition Mechanisms

The 2-aminopyridine (B139424) scaffold is a cornerstone in the design of various enzyme inhibitors. Modifications to this core structure, such as the addition of methyl and propyl groups, are strategic efforts to enhance potency and selectivity for specific enzyme targets.

Nitric oxide (NO) is a critical signaling molecule produced by three distinct nitric oxide synthase (NOS) isoforms: neuronal (nNOS), inducible (iNOS), and endothelial (eNOS). nih.govnih.gov While nNOS and eNOS are constitutively expressed and regulate processes like neurotransmission and blood pressure, iNOS is induced during inflammatory responses and can produce large, sustained amounts of NO. nih.govmdpi.com Consequently, developing inhibitors with high selectivity for a specific NOS isoform is a major therapeutic goal to avoid side effects. nih.gov

The parent compound, 2-amino-4-methylpyridine (B118599), is a potent but non-selective NOS inhibitor. nih.govnih.gov Research has shown that introducing substituents at the 6-position of the 2-amino-4-methylpyridine ring can significantly improve both potency and selectivity. nih.gov For instance, certain 6-substituted alkyl analogs demonstrate enhanced potency against iNOS, with one derivative showing an IC50 value of 28 nM. nih.gov

Kinetic studies reveal that these compounds often act as competitive inhibitors with respect to the enzyme's natural substrate, L-arginine. nih.gov The selectivity for different NOS isoforms is influenced by specific amino acid differences in their active sites. nih.gov For example, a key difference between human nNOS and eNOS active sites allows for the design of inhibitors that achieve high nNOS selectivity. nih.gov One promising derivative, compound 14j (see table below), exhibits a Kᵢ of 13 nM for human nNOS and demonstrates remarkable 1761-fold selectivity over human eNOS. nih.gov

Below is a table summarizing the inhibitory activity of several 2-amino-4-methylpyridine derivatives against NOS isoforms.

| Compound Name/Identifier | Target Isoform | Potency (IC₅₀/Kᵢ) | Selectivity | Reference |

| 2-amino-4-methylpyridine | Murine NOS II (iNOS) | IC₅₀ = 6 nM | 6.9x for NOS II over NOS III (in vivo) | nih.gov |

| 2-amino-4-methylpyridine | Human recombinant NOS II (iNOS) | IC₅₀ = 40 nM | Lower potency on human isoforms | nih.gov |

| 2-amino-4-methylpyridine | Human recombinant NOS I (nNOS) & NOS III (eNOS) | IC₅₀ = 100 nM | Lower potency on human isoforms | nih.gov |

| Compound 14j (see table 2) | Human nNOS | Kᵢ = 13 nM | 1761-fold n/e selectivity | nih.gov |

| Compound 14j (see table 2) | Rat nNOS | Kᵢ = 16 nM | 828-fold n/e; 118-fold n/i selectivity | nih.gov |

Based on available scientific literature, the this compound scaffold has not been extensively reported as a primary inhibitor for several other key enzyme systems.

ALK5: Inhibitors of the TGF-β type I receptor (ALK5) kinase are typically based on different heterocyclic scaffolds, such as imidazole (B134444) or indolinone structures. google.comnih.govopnme.com

HSF1: The inhibition of Heat Shock Factor 1 (HSF1) has been achieved with structurally diverse compounds, including natural products like triptolide (B1683669) and synthetic benzylidene lactams, which differ significantly from aminopyridines. nih.govmit.edunih.gov

CDK9: While pyrimidine-based compounds, which share some structural similarities with pyridines, have been developed as potent inhibitors of Cyclin-Dependent Kinase 9 (CDK9), this activity is not a widely reported feature of the 2-amino-4-methylpyridine class. nih.govnih.gov

There is no significant published research identifying this compound or its close analogs as inhibitors of Reverse Transcriptase or ATP Synthase.

Electrochemical Catalysis

Currently, there is a lack of significant published research on the application of this compound or its immediate derivatives in the field of electrochemical catalysis.

Advanced Sensing and Imaging Probes (e.g., Aggregation-Induced Emission active probes)

The structural framework of 2-amino-4-methylpyridine derivatives has proven to be adaptable for the development of sophisticated molecular tools for bio-imaging.

Researchers have successfully synthesized fluorinated analogs of 2-amino-4-methylpyridine to serve as potential positron emission tomography (PET) tracers for imaging iNOS expression in vivo. nih.govnih.govresearchgate.net Specifically, compounds like 6-(2-fluoropropyl)-4-methylpyridin-2-amine have been identified as iNOS inhibitors with potential for radiolabeling. nih.govnih.gov In mouse models with lipopolysaccharide-induced inflammation, PET studies demonstrated a higher accumulation of the radiolabeled tracer in the lungs, where iNOS expression was confirmed to be high. nih.govnih.gov This application highlights the utility of the scaffold in creating non-invasive probes to monitor disease-related enzyme activity.

Furthermore, the broader class of pyridine-based molecules has been explored for its photophysical properties, including aggregation-induced emission (AIE). beilstein-journals.orgmdpi.com AIE is a phenomenon where non-emissive molecules become highly fluorescent upon aggregation, making them useful for developing "turn-on" fluorescent probes. beilstein-journals.orgnih.gov While the specific 2-amino-4-methylpyridine core has not been a primary focus of AIE research, other pyridine-containing structures, such as N-methyl-4-((pyridin-2-yl)amino)-substituted maleimides, have been shown to exhibit significant AIE effects. beilstein-journals.org This suggests that with appropriate structural modifications, aminopyridine derivatives could potentially be developed into novel AIE-active sensors.

Environmental Chemistry and Fate of 4 Methyl 3 Propylpyridin 2 Amine

Biodegradation Pathways and Rates in Environmental Media

The biodegradation of pyridine (B92270) and its derivatives is a critical process governing their environmental persistence. For 4-Methyl-3-propylpyridin-2-amine, the presence of alkyl (methyl and propyl) and amino groups on the pyridine ring will significantly influence its susceptibility to microbial degradation.

Generally, the biodegradation of pyridine compounds is initiated by microbial enzymatic attack, often involving hydroxylation of the aromatic ring, which increases its reactivity and facilitates ring cleavage. researchgate.nettandfonline.com The position of the substituents is crucial; for instance, studies on various alkylated pyridines have shown that the location and size of the alkyl groups can affect the rate and pathway of degradation. asm.org The amino group in this compound is also a key factor, as it can be a site for initial enzymatic reactions.

While specific biodegradation rates for this compound are not documented, data for related compounds suggest that it would likely undergo aerobic biodegradation, albeit potentially at a slow to moderate rate. The degradation pathway would likely involve initial oxidation of the alkyl side chains and/or hydroxylation of the pyridine ring, followed by ring cleavage and subsequent mineralization to carbon dioxide, water, and inorganic nitrogen. The presence of both a methyl and a propyl group may present a more complex structure for microbial enzymes to degrade compared to simpler pyridines.

Environmental Persistence Assessment in Air, Water, Soil, and Sediments

The persistence of a chemical in the environment is a function of its resistance to various degradation processes, including biodegradation, hydrolysis, and photolysis.

Air: In the atmosphere, the persistence of this compound would be primarily determined by its reaction with photochemically produced hydroxyl radicals. Based on its structure as an aromatic amine, it is expected to have a relatively short atmospheric half-life.

Water: In aquatic environments, both biodegradation and photolysis would contribute to the degradation of this compound. While it is expected to be hydrolytically stable, direct and indirect photolysis could be significant degradation pathways, particularly in sunlit surface waters. The rate of biodegradation in water would depend on factors such as the microbial population, temperature, and nutrient availability.

Soil and Sediments: In soil and sediment, biodegradation is expected to be the primary degradation pathway. The persistence will be highly dependent on the soil type, organic matter content, pH, and the presence of adapted microbial communities. The compound is likely to adsorb to soil organic matter and clay particles, which can reduce its bioavailability for microbial degradation and increase its persistence. jubilantingrevia.com For instance, a safety data sheet for the related compound 2-Amino-4-methylpyridine (B118599) suggests a low potential for absorption in soil organic matter based on environmental modeling. jubilantingrevia.com

Distribution and Partitioning in Environmental Compartments

The distribution of this compound in the environment will be governed by its physicochemical properties, such as its octanol-water partition coefficient (Kow), soil organic carbon-water partition coefficient (Koc), and Henry's Law Constant. While experimental values for this specific compound are unavailable, estimations can be made based on its structure.

The presence of the propyl and methyl groups suggests a moderate lipophilicity, which would lead to a tendency to partition from water into organic phases, such as soil organic matter and the fatty tissues of organisms.

Illustrative Partitioning Coefficients of Related Pyridine Derivatives

| Compound | Log Kow | Soil Adsorption Coefficient (Koc) | Reference |

|---|---|---|---|

| 2-Amino-3-methylpyridine | 0.9 | - | nih.gov |

| 2-Amino-4-methylpyridine | - | Low potential to absorb to organic matter | jubilantingrevia.com |

This table provides data for structurally related compounds to illustrate a potential range of values and should not be taken as the actual values for this compound.

The soil adsorption coefficient (Koc) is a key parameter for predicting the mobility of the compound in soil. A higher Koc value indicates stronger adsorption to soil and lower mobility. Given its structure, this compound is expected to have a moderate Koc value, suggesting it will be somewhat mobile in soils with low organic matter content but will be more strongly adsorbed in soils with higher organic content.

Aquatic Environmental Behavior and Speciation (e.g., Dissociation Constants)

The behavior of this compound in aquatic environments will be significantly influenced by its acid-base properties, specifically its dissociation constant (pKa). The amino group on the pyridine ring is basic and will be protonated at acidic to neutral pH values.

The pKa value determines the chemical species of the compound present at a given pH. At a pH below its pKa, the protonated, cationic form will dominate, which is generally more water-soluble and less volatile than the neutral form. Conversely, at a pH above the pKa, the neutral form will be more prevalent. This speciation will affect its bioavailability, toxicity, and partitioning behavior in aquatic systems. For example, the cationic form may exhibit stronger adsorption to negatively charged surfaces like clay and organic matter.

While the specific pKa for this compound is not available, the pKa of the related compound 2-amino-3-methylpyridine can provide an estimate. The electronic effects of the methyl and propyl groups would likely result in a pKa value in a similar range to other aminopyridines.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Methyl-3-propylpyridin-2-amine, and how can reaction intermediates be characterized?

- Methodological Answer : A common approach involves nucleophilic substitution or coupling reactions on pyridine scaffolds. For example, substituting a nitro or halogen group at the 3-position with a propyl chain via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura). Key intermediates (e.g., 4-Methyl-3-nitropyridin-2-amine) should be characterized using / NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography to confirm regiochemistry and purity .

Q. How can X-ray crystallography be applied to resolve ambiguities in the molecular structure of this compound derivatives?

- Methodological Answer : Use SHELX programs (e.g., SHELXL for refinement) to analyze single-crystal diffraction data. For nitro-substituted analogs, parameters like bond lengths (e.g., C–N distances in the pyridine ring) and torsion angles can clarify substituent orientation. Ensure data-to-parameter ratios >10 to avoid overfitting .

Q. What spectroscopic techniques are critical for confirming the identity of this compound?

- Methodological Answer : Combine / NMR to assign proton environments (e.g., methyl and propyl groups) and UV-Vis spectroscopy to assess conjugation. IR spectroscopy can validate amine functional groups (N–H stretches at ~3300 cm) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and charge distribution. For example, the electron-withdrawing effect of the pyridine ring enhances electrophilicity at the 3-position, facilitating propyl-group introduction. Compare computed vs. experimental NMR shifts to validate models .

Q. What strategies resolve contradictions in crystallographic data for this compound analogs?

- Methodological Answer : If bond-length anomalies arise (e.g., C–N vs. C–C discrepancies), cross-validate with neutron diffraction or high-resolution synchrotron data. For twinned crystals, use SHELXD for structure solution and OLEX2 for visualization. Redundancy () should be <0.05 to ensure data quality .

Q. How does the propyl substituent influence the biological activity of this compound in enzyme inhibition studies?

- Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with varying alkyl chains. Use enzymatic assays (e.g., IC determination) and molecular docking (e.g., AutoDock Vina) to correlate chain length with binding affinity. The propyl group may optimize hydrophobic interactions in active sites .

Q. What experimental controls are essential when optimizing reaction yields for this compound synthesis?

- Methodological Answer : Include controls for catalyst loading (e.g., Pd(OAc) vs. PdCl), solvent polarity (DMF vs. THF), and temperature. Monitor reaction progress via TLC or LC-MS. For reproducibility, document oxygen/moisture sensitivity and purification methods (e.g., column chromatography vs. recrystallization) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.